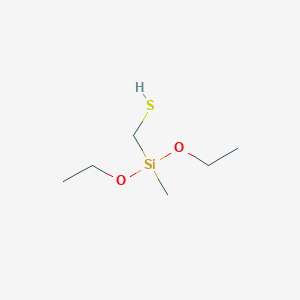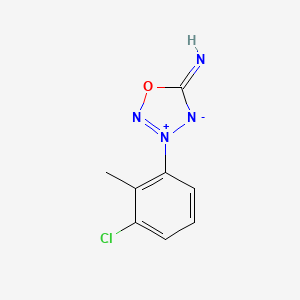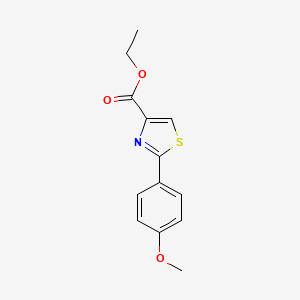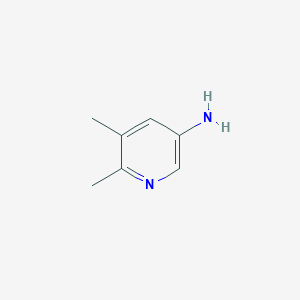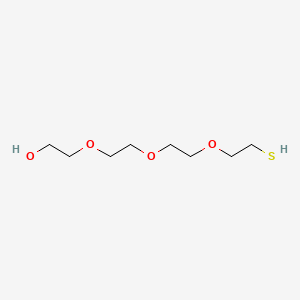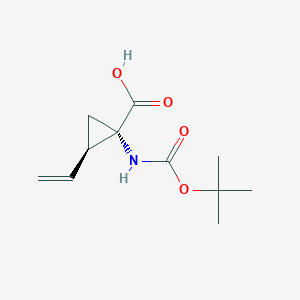
(1S,2R)-1-((tert-Butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylic acid
Descripción general
Descripción
(1S,2R)-1-((tert-Butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylic acid, also known as (1S,2R)-1-(Boc-amino)-2-vinylcyclopropanecarboxylic acid, is a novel compound with potential applications in a variety of scientific research fields. It is a cyclopropane carboxylic acid with a tert-butoxycarbonylamino group attached to the 1-position and a vinyl group attached to the 2-position. This compound has become increasingly popular due to its unique structure and properties, which make it useful in a wide range of research applications. In
Aplicaciones Científicas De Investigación
Synthesis of Tertiary Butyl Esters
The tert-butoxycarbonyl (Boc) group is widely used in synthetic organic chemistry due to its ease of introduction and removal under mild conditions . The Boc group in this compound can be introduced into a variety of organic molecules using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Transformations
The crowded nature of the tert-butyl group elicits a unique reactivity pattern, making it valuable in chemical transformations . Its steric bulk can influence the outcome of reactions, providing selectivity that might not be achievable with less hindered groups.
Biological Relevance
The tert-butyl group’s implications in biosynthetic and biodegradation pathways highlight its biological significance . It can be used to study enzyme-substrate interactions, especially where steric effects are a key factor in the biological process.
Biocatalytic Processes
The tert-butyl group’s potential application in biocatalytic processes is an area of interest . Enzymes that can selectively react with this group could be used in the synthesis of complex molecules, potentially leading to more sustainable manufacturing processes.
Material Science
Cyclopropanecarboxylic acid derivatives have been used in the stereoselective synthesis of materials, such as sugar fused β-disubstituted γ-butyrolactones . These materials have applications in creating novel polymers and small molecule therapeutics.
Organic Peroxide Synthesis
The compound has been utilized in the preparation of organic peroxides, which are important in various chemical synthesis processes . For example, it can react with hydrogen peroxide to form bis[(1-phenyl-1-cyclopropyl)carbonyl] peroxide, a compound used in polymerization and other chemical transformations.
Propiedades
IUPAC Name |
(1S,2R)-2-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-5-7-6-11(7,8(13)14)12-9(15)16-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,12,15)(H,13,14)/t7-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAQWADNTLIWMG-CPCISQLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1C=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@]1(C[C@@H]1C=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00463398 | |
| Record name | (1S,2R)-1-[(tert-Butoxycarbonyl)amino]-2-ethenylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-1-((tert-Butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylic acid | |
CAS RN |
259214-55-6 | |
| Record name | (1S,2R)-1-[(tert-Butoxycarbonyl)amino]-2-ethenylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,2R)-1-((t-Butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



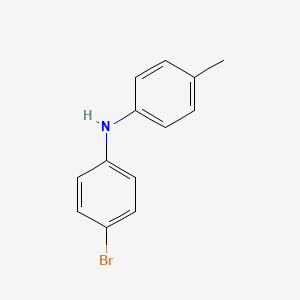
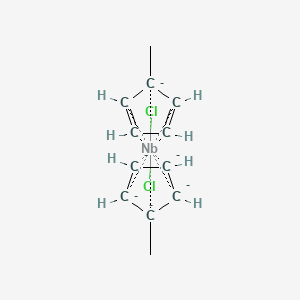
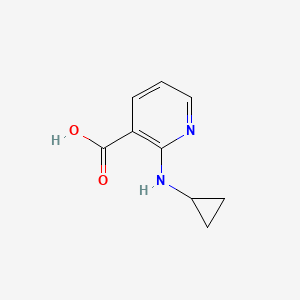

![1,4-Dioxaspiro[4.5]decan-8-ylmethanol](/img/structure/B1588932.png)

